molecular formula C16H12N4O3S B2464862 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235096-60-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2464862
CAS RN: 1235096-60-2
M. Wt: 340.36
InChI Key: YZWGOEWQESOHLZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not yet fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been found to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways.
Biochemical and Physiological Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been found to be non-toxic to normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its versatility in various scientific research applications. The compound has been found to exhibit anticancer, antimicrobial, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a drug candidate for various diseases.
Conclusion
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a versatile compound with potential applications in various scientific research fields. The compound has been found to exhibit anticancer, antimicrobial, and antiviral properties and has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. Although there are limitations to using this compound in lab experiments, further research and development are needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde, pyrazine-2-carboxylic acid, and thiosemicarbazide in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antimicrobial, and antiviral properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(12-8-24-16(20-12)11-7-17-3-4-18-11)19-6-10-1-2-13-14(5-10)23-9-22-13/h1-5,7-8H,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGOEWQESOHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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